molecular formula C9H8ClNO2 B3377747 (2S)-5-Chloroindoline-2-carboxylic acid CAS No. 1344408-15-6

(2S)-5-Chloroindoline-2-carboxylic acid

Cat. No. B3377747
CAS RN: 1344408-15-6
M. Wt: 197.62 g/mol
InChI Key: FXZZXHFPSBXQKT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-5-Chloroindoline-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the synthesis of various drugs and compounds. In

Mechanism of Action

The mechanism of action of ((2S)-5-Chloroindoline-2-carboxylic acid)-5-Chloroindoline-2-carboxylic acid has been studied extensively. It has been shown to act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the intracellular levels of pyrimidine nucleotides, which in turn leads to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer and antibacterial activities, (this compound)-5-Chloroindoline-2-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit biofilm formation in bacteria, and exhibit antifungal activity against various fungal species. Furthermore, (this compound)-5-Chloroindoline-2-carboxylic acid has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of ((2S)-5-Chloroindoline-2-carboxylic acid)-5-Chloroindoline-2-carboxylic acid is its ease of synthesis, which allows for large-scale production of the compound. Furthermore, its low toxicity profile and broad-spectrum activity make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of (this compound)-5-Chloroindoline-2-carboxylic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of ((2S)-5-Chloroindoline-2-carboxylic acid)-5-Chloroindoline-2-carboxylic acid. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, researchers can explore the use of (this compound)-5-Chloroindoline-2-carboxylic acid as a building block for the synthesis of novel compounds with improved therapeutic properties. Finally, further studies are needed to fully elucidate the mechanism of action of (this compound)-5-Chloroindoline-2-carboxylic acid and its potential applications in various fields.

Scientific Research Applications

((2S)-5-Chloroindoline-2-carboxylic acid)-5-Chloroindoline-2-carboxylic acid has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit anticancer, antibacterial, and antifungal activities. Researchers have also explored the use of (this compound)-5-Chloroindoline-2-carboxylic acid as a building block for the synthesis of novel compounds with potential therapeutic properties.

Biochemical Analysis

Biochemical Properties

As a carboxylic acid, it can participate in acid-base reactions, forming salts and esters . It can also interact with enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Molecular Mechanism

As a carboxylic acid, it could potentially participate in reactions involving the carboxyl group, such as the formation of amide bonds with amines or peptides . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.

Metabolic Pathways

As a carboxylic acid, it could potentially be involved in various metabolic reactions, such as the tricarboxylic acid (TCA) cycle . Specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, have not been reported.

Transport and Distribution

It could potentially interact with various transporters or binding proteins , but specific interactions and effects on its localization or accumulation have not been reported.

properties

IUPAC Name

(2S)-5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZZXHFPSBXQKT-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=C1C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1344408-15-6
Record name (2S)-5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-5-Chloroindoline-2-carboxylic acid
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